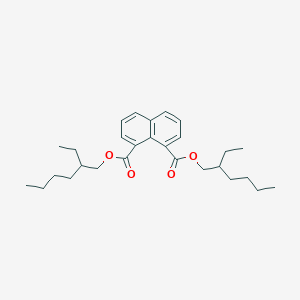
Bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate is an organic compound with the molecular formula C28H40O4. It is a diester derived from naphthalene-1,8-dicarboxylic acid and 2-ethylhexanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate typically involves the esterification of naphthalene-1,8-dicarboxylic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions
Bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Naphthalene-1,8-dicarboxylic acid.
Reduction: this compound alcohol.
Substitution: Various substituted naphthalene derivatives depending on the substituent used.
科学的研究の応用
Bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry: Employed in the manufacturing of flexible PVC products, coatings, and adhesives.
作用機序
The mechanism of action of bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate involves its interaction with various molecular targets and pathways:
Plasticization: The compound integrates into polymer matrices, reducing intermolecular forces and increasing flexibility.
Endocrine Disruption: It can mimic or interfere with the action of hormones, potentially affecting endocrine system function.
Drug Delivery: Enhances the solubility and bioavailability of drugs by forming stable complexes with pharmaceutical compounds.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another commonly used plasticizer with similar applications but different chemical structure.
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with better thermal stability compared to bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate.
Bis(2-ethylhexyl) adipate: Known for its use in flexible PVC and food packaging materials.
Uniqueness
This compound is unique due to its naphthalene backbone, which imparts distinct chemical and physical properties compared to other plasticizers. Its structure allows for specific interactions with polymer matrices, enhancing flexibility and durability in a unique manner.
特性
CAS番号 |
290346-00-8 |
|---|---|
分子式 |
C28H40O4 |
分子量 |
440.6 g/mol |
IUPAC名 |
bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate |
InChI |
InChI=1S/C28H40O4/c1-5-9-13-21(7-3)19-31-27(29)24-17-11-15-23-16-12-18-25(26(23)24)28(30)32-20-22(8-4)14-10-6-2/h11-12,15-18,21-22H,5-10,13-14,19-20H2,1-4H3 |
InChIキー |
DQQHQBXXTPFDDP-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(=O)C1=CC=CC2=C1C(=CC=C2)C(=O)OCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


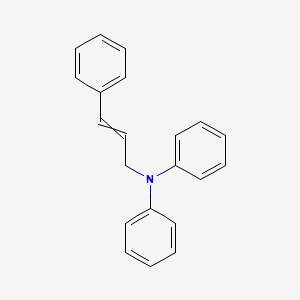
![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
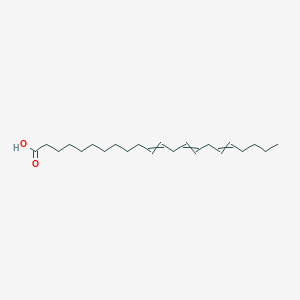
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
![5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B12565512.png)
![N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride](/img/structure/B12565515.png)
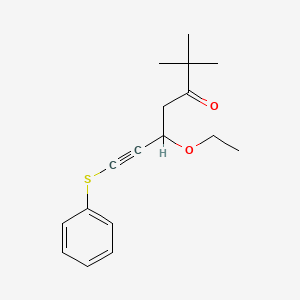
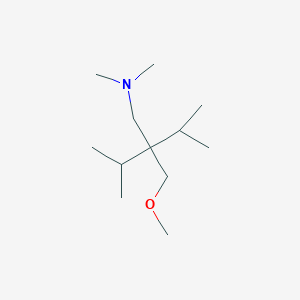
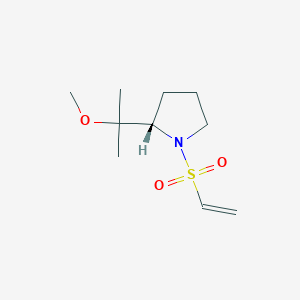
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)

![2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B12565559.png)
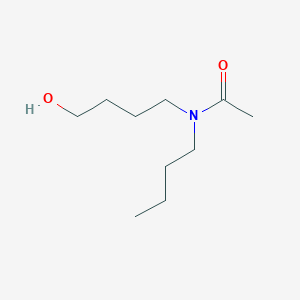
![9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B12565567.png)
